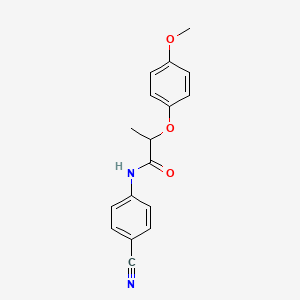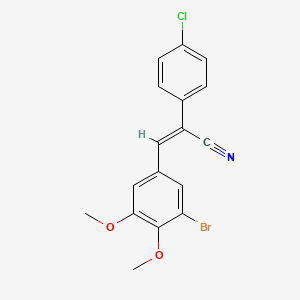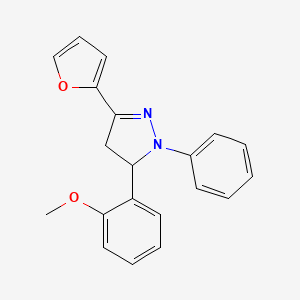
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Übersicht
Beschreibung
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, also known as FMPP, is a synthetic compound that belongs to the class of pyrazole derivatives. It was first synthesized in the 1980s as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Since then, FMPP has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of the endocannabinoid system, which is involved in pain perception and immune function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several advantages as a research tool, including its high purity and stability, as well as its well-defined chemical structure. It is also relatively easy to synthesize in the laboratory. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of the molecular targets of this compound and its analogs, which could lead to the discovery of novel drug targets. Additionally, the use of this compound as a tool for studying the endocannabinoid system and other molecular signaling pathways could provide insights into the mechanisms of various physiological processes.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been widely used in scientific research as a tool for studying the biochemical and physiological effects of pyrazole derivatives. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound has also been used as a ligand for studying the binding properties of various receptors, such as the cannabinoid receptor and the dopamine receptor.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-3-(2-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-23-19-11-6-5-10-16(19)18-14-17(20-12-7-13-24-20)21-22(18)15-8-3-2-4-9-15/h2-13,18H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGYFLKXXLDVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-allyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4109283.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4109286.png)

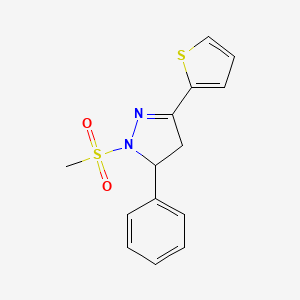

![2-chloro-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4109310.png)
![N-(4-chlorophenyl)-2-(1-ethyl-3-{[(4-methoxyphenyl)acetyl]amino}-5-oxo-2-thioxo-4-imidazolidinyl)acetamide](/img/structure/B4109315.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4109328.png)
![4-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4109335.png)
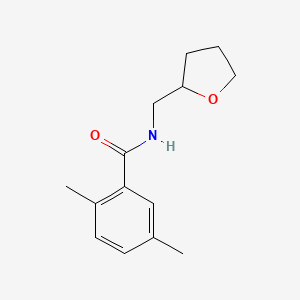
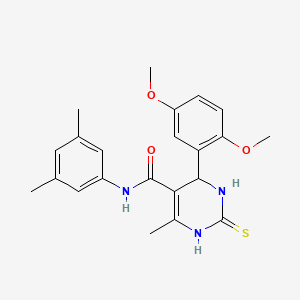
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4109368.png)
